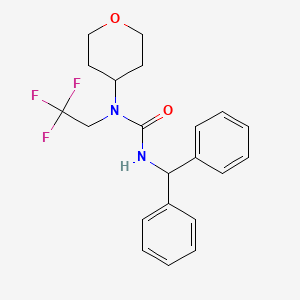
1-(diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C21H23F3N2O2 and its molecular weight is 392.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H18F3N1O2, which indicates a complex structure involving a urea linkage and various substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways.
Inhibition of Inflammatory Mediators
Research indicates that derivatives of urea compounds exhibit significant inhibitory effects on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-alpha) production. For instance, a related compound, SA13353, showed potent inhibitory activity against LPS-induced TNF-alpha production in animal models . This suggests that this compound may share similar properties.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of urea derivatives. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Study 1: Anti-Inflammatory Effects
A study focused on the anti-inflammatory effects of urea derivatives highlighted the compound's ability to reduce TNF-alpha levels significantly in rat models. The results emphasized the importance of hydrophobic substituents at specific moieties for enhancing biological activity .
Study 2: Synthesis and Evaluation
Another research effort synthesized several urea derivatives and evaluated their pharmacological profiles. The findings suggested that structural modifications could lead to enhanced efficacy against inflammatory conditions .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
3-benzhydryl-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)15-26(18-11-13-28-14-12-18)20(27)25-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMYKJJPJGJVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














